3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine
Description
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C9H9ClN4O2S |
|---|---|
Molecular Weight |
272.71g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4O2S/c1-17(15,16)14-9(11)12-8(13-14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
OILYLZXNQWQGJA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-1-(methylsulfonyl)-1H-1,2,4-triazol-5-ylamine include other triazole derivatives such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazines: Used as dual inhibitors in cancer treatment.
3-Amino-1,2,4-triazole: A versatile scaffold in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
